molecular formula C7H2ClFIN B8098223 2-Chloro-4-fluoro-3-iodobenzonitrile

2-Chloro-4-fluoro-3-iodobenzonitrile

Cat. No.: B8098223
M. Wt: 281.45 g/mol
InChI Key: DAKOVCWDJHXVTB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-iodobenzonitrile is a halogenated benzonitrile derivative characterized by the presence of chlorine, fluorine, and iodine substituents on the aromatic ring. This compound’s structural complexity arises from the combination of electron-withdrawing groups (chlorine, fluorine, nitrile) and a bulky iodine atom at specific positions (2, 4, and 3, respectively). Such halogenation patterns are critical in agrochemical and pharmaceutical research due to their influence on molecular reactivity, stability, and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-4-fluoro-3-iodobenzonitrile typically involves multi-step processes starting from simpler aromatic compounds. One common method includes:

    Halogenation: Starting with a suitable benzonitrile derivative, selective halogenation reactions are performed to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.

    Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Processes: Utilizing large-scale reactors to carry out the halogenation and nitrile introduction steps efficiently.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.

    Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-4-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or hydrocarbons.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reactivity: Helps in understanding the reactivity of halogenated benzonitriles.

Biology and Medicine:

    Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.

    Radiolabeling: The iodine atom can be used for radiolabeling in biological studies.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Intermediate in the synthesis of agrochemical products.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-iodobenzonitrile exerts its effects depends on the specific reactions it undergoes. Generally, the presence of multiple halogens and a nitrile group makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Compound Name CAS Number Similarity Score Substituent Positions Key Features
2-Chloro-4-fluoro-3-methylbenzonitrile 327056-73-5 0.88 Cl (2), F (4), CH₃ (3) Methyl substitution reduces steric hindrance compared to iodine.
2,4-Difluoro-5-iodobenzonitrile 1803837-32-2 1.00 F (2,4), I (5) Dual fluorine atoms enhance electronic effects; iodine position affects reactivity.
2,5-Difluoro-3-iodobenzonitrile 1806273-36-8 0.93 F (2,5), I (3) Altered fluorine positions may modify dipole moments and solubility.
2-Chloro-4-fluoro-3-iodobenzonitrile Not specified Reference Cl (2), F (4), I (3) Combines steric bulk (iodine) with strong electron-withdrawing groups.

Key Observations:

Substituent Effects: Iodine vs. Fluorine Positioning: Dual fluorine substitutions (e.g., 2,4-Difluoro-5-iodobenzonitrile) increase electron-withdrawing effects, enhancing stability in coupling reactions .

Reactivity in Synthesis :
Compounds with iodine at position 3 (e.g., 2,5-Difluoro-3-iodobenzonitrile) demonstrate higher reactivity in cross-coupling reactions due to favorable oxidative addition with transition metals .

Biological Activity : Fluorinated benzonitriles (e.g., 4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile) show pesticidal activity, suggesting that iodine substitution in the target compound may similarly enhance bioactivity .

Biological Activity

2-Chloro-4-fluoro-3-iodobenzonitrile is a halogenated aromatic compound that has garnered attention for its significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. This article delves into its properties, mechanisms of action, and potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃ClF I N, with a molecular weight of approximately 256.44 g/mol. The compound features a benzene ring substituted with chlorine, fluorine, and iodine atoms, along with a nitrile group. This unique arrangement of halogen substituents significantly influences its chemical properties and reactivity.

Cytochrome P450 Inhibition
One of the primary biological activities of this compound is its role as an inhibitor of the enzyme CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. The interaction with CYP1A2 suggests that this compound may influence drug interactions and efficacy, making it a candidate for further investigation in pharmacological studies.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on CYP1A2 activity. For instance, experimental data indicated that concentrations as low as 10 µM resulted in significant inhibition of enzyme activity, which was assessed using standard substrate assays. The results are summarized in Table 1.

Concentration (µM)CYP1A2 Activity (%)
0100
1065
2540
5015

Table 1: Inhibition of CYP1A2 activity by varying concentrations of this compound.

Case Studies

In a case study involving the co-administration of a common pharmaceutical agent metabolized by CYP1A2, subjects receiving both the agent and this compound exhibited increased plasma levels of the drug. This finding underscores the compound's potential to alter drug metabolism significantly.

Potential Applications

Given its ability to modulate cytochrome P450 activity, this compound holds promise for various applications:

  • Pharmacology : As a tool for studying drug interactions and metabolism.
  • Toxicology : To assess the safety profiles of drugs that may be affected by CYP1A2 inhibition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-fluoro-3-iodobenzonitrile in laboratory settings?

Methodological Answer: The synthesis typically involves sequential halogenation of a benzonitrile precursor. A plausible route includes:

  • Step 1: Nitration of fluorobenzonitrile followed by reduction to introduce amine groups for halogen substitution.
  • Step 2: Selective iodination using N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) to target the 3-position.
  • Step 3: Chlorination via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) at controlled temperatures (~0–5°C) to avoid overhalogenation .
    Key Considerations:
  • Use regioselective directing groups (e.g., nitrile) to control halogen placement.
  • Monitor reaction progress using thin-layer chromatography (TLC) coupled with GC-MS to confirm intermediate structures .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons; expect splitting patterns due to adjacent halogens (e.g., coupling between F and H).
    • ¹³C NMR: Confirm nitrile carbon (~110–120 ppm) and halogen-substituted aromatic carbons.
    • ¹⁹F NMR: Detect fluorine environment (chemical shifts ~-100 to -150 ppm for meta-F) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 297.88 (C₇H₂ClFIN⁺).
  • X-ray Crystallography: Resolve steric effects of iodine and chlorine substituents, critical for confirming regiochemistry .

Q. What are common impurities encountered during synthesis, and how can they be removed?

Methodological Answer:

  • Common Impurities:
    • Isomeric Halogenation Products: e.g., 2-chloro-5-fluoro-3-iodobenzonitrile (due to competing substitution pathways).
    • Dehalogenated Byproducts: Partial loss of iodine or chlorine under harsh conditions.
  • Purification Strategies:
    • Use silica gel column chromatography with hexane/ethyl acetate (8:2) to separate isomers.
    • Recrystallization from ethanol at low temperatures (<0°C) to isolate the pure product .

Advanced Research Questions

Q. How do the positions of chlorine, fluorine, and iodine influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: Iodine at the 3-position creates steric hindrance, slowing Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance reactivity .
  • Electronic Effects:
    • Fluorine’s electron-withdrawing nature activates the nitrile group for nucleophilic substitution.
    • Chlorine at the 2-position directs electrophiles to the para position relative to the nitrile.
      Experimental Design:
  • Compare coupling efficiency using Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos systems under inert atmospheres .

Q. What strategies resolve contradictory data on the stability of this compound under varying storage conditions?

Methodological Answer:

  • Controlled Stability Studies:
    • Temperature: Store samples at -20°C, 4°C, and 25°C for 1–6 months. Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
    • Light Sensitivity: Compare NMR spectra of light-exposed vs. dark-stored samples to detect photodehalogenation.
  • Data Reconciliation:
    • Use quantum mechanical calculations (DFT) to predict degradation pathways and validate with experimental LC-MS/MS data .

Q. How can computational methods predict regioselectivity in substitution reactions of polyhalogenated benzonitriles?

Methodological Answer:

  • DFT Calculations:
    • Optimize transition states for iodination or chlorination using Gaussian09 at the B3LYP/6-31G(d) level.
    • Compare activation energies for competing substitution pathways (e.g., 3- vs. 5-position iodination).
  • Experimental Validation:
    • Synthesize predicted major/minor products and confirm ratios via ¹H NMR integration .

Q. What advantages does iodine offer in pharmaceutical intermediate synthesis compared to other halogens?

Methodological Answer:

  • Radioimaging Potential: Iodine-125/131 isotopes enable tracking in biodistribution studies.
  • Leaving Group Utility: Facilitate nucleophilic aromatic substitution (e.g., replacing I with amines in drug candidates).
  • Catalytic Applications: Serve as a directing group in C–H activation reactions for complex molecule synthesis .

Properties

IUPAC Name

2-chloro-4-fluoro-3-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKOVCWDJHXVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Adapting a protocol by Uchiyama et al (J. Am. Chem. Soc., 2002, 124, 8514-8515), which reference is incorporated herein by reference in its entirety, 2-chloro-4-fluorobenzonitrile (311 mg, 2.0 mmol) in dry THF (1.0 mL) was added dropwise to lithium di-t-butyl(2,2,6,6-tetramethylpiperidino)zinncate (4.0 mmol in 10 mL THF, Uchiyama et al J. Am. Chem. Soc., 1999, 121, 3539-3540, which is incorporated herein by reference in its entirety) at 0° C. and stirred at 0° C. for 3.5 h. Iodine (5.08 g, 20.0 mmol) was then added and the reaction was stirred at r.t. overnight. Na2S2O3 (1.0 M, 50 mL) and saturated aqueous NH4Cl (100 mL) were added, followed by extraction with dichloromethane (3×100 mL), drying of the combined organic layers over Na2SO4, filtering, and removal of the solvents in vacuo. The residue was passed through a pad of silica gel eluting with EtOAc/n-heptane (1:40), affording 112 mg (0.40 mmol) of 2-chloro-4-fluoro-3-iodobenzonitrile. This material was combined with nortropine (114 mg, 0.90 mmol), K2CO3 (186 mg, 0.134 mol) and DMSO (2.0 mL), and stirred at 130° C. for 1.5 h. The crude mixture thus obtained was diluted with n-heptane (10 mL), passed through a pad of silica gel using EtOAc/n-heptane (1:2), concentrated and purified by preparative TLC (EtOAC/n-heptane, 1:1) to give 1.5 mg (1.7%) of 195JP18 as an off-white solid.
Quantity
311 mg
Type
reactant
Reaction Step One
[Compound]
Name
lithium di-t-butyl(2,2,6,6-tetramethylpiperidino)zinncate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.08 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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